6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride
Overview
Description
6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride is a chemical compound with the molecular formula C10H4BrClO3 and a molecular weight of 287.50 . It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. The presence of bromine and carbonyl chloride groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride typically involves the bromination of 2-oxo-2H-chromene-3-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the chromene ring. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .
Chemical Reactions Analysis
6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The carbonyl chloride group can react with nucleophiles like alcohols or amines to form esters or amides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases, acids, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride involves its interaction with molecular targets, such as enzymes or receptors. The bromine and carbonyl chloride groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function and activity .
Comparison with Similar Compounds
6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride can be compared with other similar compounds, such as:
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group, which affects its reactivity and applications.
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: This ester derivative has different solubility and reactivity properties compared to the carbonyl chloride compound.
The uniqueness of this compound lies in its specific functional groups, which enable a wide range of chemical transformations and applications .
Properties
IUPAC Name |
6-bromo-2-oxochromene-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClO3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZWVEWBXKXFMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675493 | |
Record name | 6-Bromo-2-oxo-2H-1-benzopyran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-94-2 | |
Record name | 6-Bromo-2-oxo-2H-1-benzopyran-3-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2199-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-oxo-2H-1-benzopyran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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